molecular formula C17H13N3O2 B2681841 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid CAS No. 358674-33-6

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid

Cat. No.: B2681841
CAS No.: 358674-33-6
M. Wt: 291.31
InChI Key: LFKJFFRDGFXBGZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is an organic compound with the molecular formula C17H13N3O2. This compound is known for its unique structure, which includes a quinoline moiety linked to a benzoic acid derivative through a hydrazone linkage. It has a molecular weight of 291.31 g/mol and a melting point of 312-313°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The hydrazone linkage can also form covalent bonds with nucleophilic sites on proteins, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is unique due to its specific quinoline position, which affects its binding properties and reactivity. This positional specificity can lead to different biological activities and chemical reactivities compared to its isomers .

Properties

IUPAC Name

4-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKJFFRDGFXBGZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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